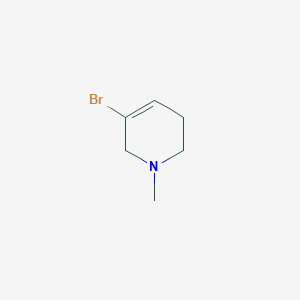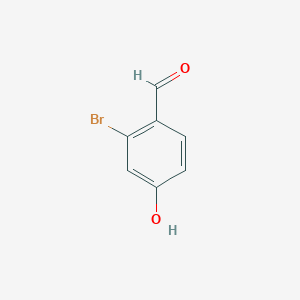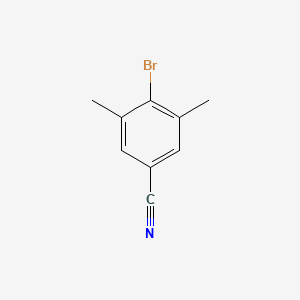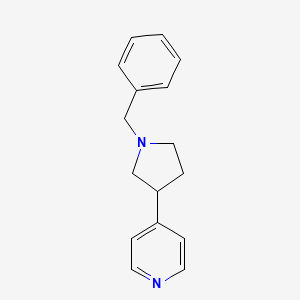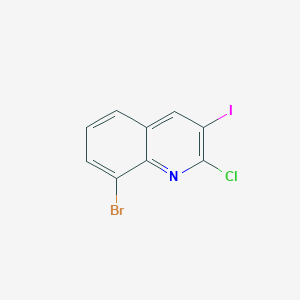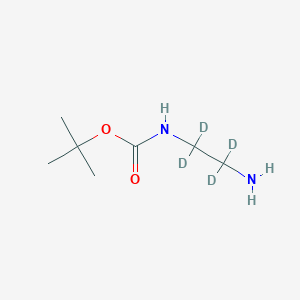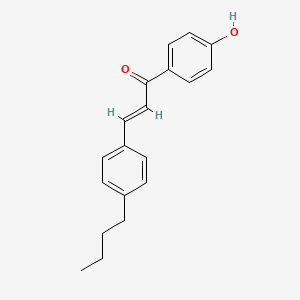
4-Butyl-4'-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4’-hydroxychalcone is a chemical compound with the molecular formula C19H20O2. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely used in the synthesis of various organic compounds due to its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali. The general reaction conditions include:
Reactants: 4-Butylbenzaldehyde and 4’-hydroxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product .
Industrial Production Methods
Industrial production of 4-Butyl-4’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-Butylbenzaldehyde and 4’-hydroxyacetophenone
Continuous Stirring: To ensure proper mixing and reaction efficiency
Controlled Temperature: To maintain optimal reaction conditions
Purification: Crystallization or recrystallization to obtain high-purity product
Chemical Reactions Analysis
4-Butyl-4’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or quinones
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Corresponding alcohols or dihydrochalcones
Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted chalcones with different functional groups
Scientific Research Applications
4-Butyl-4’-hydroxychalcone has a wide range of scientific research applications:
Chemistry
Synthesis of Organic Compounds: Used as an intermediate in the synthesis of various organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Antioxidant Properties: Protects cells from oxidative stress.
Anti-inflammatory Properties: Reduces inflammation in biological systems.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating diseases such as cancer and inflammation.
Chemopreventive Agent: Investigated for its role in preventing cancer.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its color properties.
Cosmetics: Incorporated into cosmetic formulations for its antioxidant benefits.
Mechanism of Action
The mechanism of action of 4-Butyl-4’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cancer Cell Modulation: Modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4-Butyl-4’-hydroxychalcone can be compared with other similar chalcone derivatives:
4-Methoxy-4’-hydroxychalcone: Similar antioxidant properties but different substituent groups.
4-Chloro-4’-hydroxychalcone: Exhibits higher antibacterial activity due to the presence of a chloro group.
4-Methyl-4’-hydroxychalcone: Similar anti-inflammatory properties but different substituent groups.
The uniqueness of 4-Butyl-4’-hydroxychalcone lies in its specific butyl and hydroxy substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVYHVGNKJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659754 |
Source


|
| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385810-21-9 |
Source


|
| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
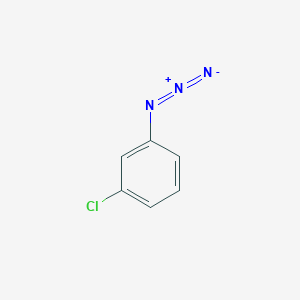
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
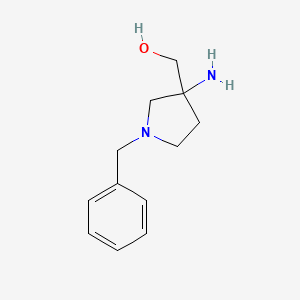
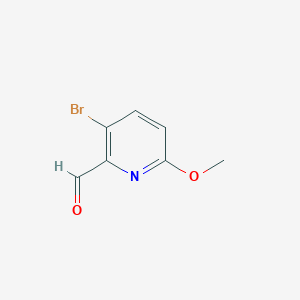
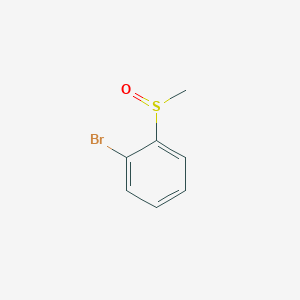

![2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran](/img/structure/B1278910.png)
